4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol . This compound is characterized by the presence of a thiomorpholine ring, a cyclopropane moiety, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane moiety can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyclopropane moiety, making it less sterically hindered.
Cyclopropanecarboxylic acid derivatives: Do not contain the thiomorpholine ring, resulting in different chemical properties.
Uniqueness
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid is unique due to the combination of the thiomorpholine ring and the cyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-(2-methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c1-6-4-7(6)9(12)11-2-3-15-5-8(11)10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
HPARGZHTJUPNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)N2CCSCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.